molecular formula C13H18ClNO2 B13582277 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoicacidhydrochloride

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoicacidhydrochloride

Katalognummer: B13582277
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: AAXWHBWMRPPDQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry and pharmacological research due to its potential therapeutic properties .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .

Eigenschaften

Molekularformel

C13H18ClNO2

Molekulargewicht

255.74 g/mol

IUPAC-Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-2-12(13(15)16)14-8-7-10-5-3-4-6-11(10)9-14;/h3-6,12H,2,7-9H2,1H3,(H,15,16);1H

InChI-Schlüssel

AAXWHBWMRPPDQQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)O)N1CCC2=CC=CC=C2C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.